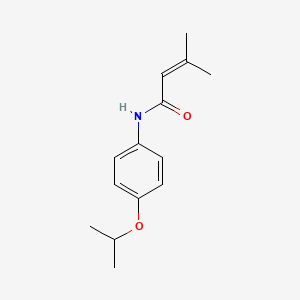![molecular formula C23H29N5O B5653611 1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5653611.png)
1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of molecules that are characterized by complex structures incorporating multiple heterocyclic systems such as imidazoline, piperidine, and isoxazolyl groups. These structures are of interest due to their potential biological activities and their utility in various pharmacological and material science applications.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes that may include the formation of spiro compounds, which are characterized by two cyclic systems sharing a single atom. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines, which share some structural similarities with the target compound, involves techniques such as NMR spectroscopy and X-ray diffraction for structural determination (Whelan et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using techniques like 1H and 13C NMR spectroscopy and X-ray diffraction, as demonstrated in the study by Whelan et al. (1995). These methods help in understanding the conformational preferences of the molecule in solution and in the solid state, which are crucial for their biological activity and interactions.
Chemical Reactions and Properties
Compounds like these can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are common in the synthesis of spiro compounds and heterocycles. For instance, the cycloaddition of nitrile oxides to piperidinones has been used to synthesize spiro compounds with potential CNS activity (Shestopalov et al., 2002).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystalline structure, are influenced by their complex heterocyclic systems. These properties can be determined through experimental methods and are essential for understanding the compound's behavior in biological systems and its formulation for potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the nature of interactions with biological molecules, are dictated by the functional groups present in the molecule. Studies on related compounds indicate that the presence of imidazoline, piperidine, and isoxazolyl groups can confer significant biological activity, including acting as antagonists to specific receptors (Whelan et al., 1995).
Propiedades
IUPAC Name |
3-phenyl-5-[(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-2-11-28-12-8-20-22(25-17-24-20)23(28)9-13-27(14-10-23)16-19-15-21(26-29-19)18-6-4-3-5-7-18/h3-7,15,17H,2,8-14,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZOIPYZUDOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C13CCN(CC3)CC4=CC(=NO4)C5=CC=CC=C5)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![methyl 3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5653558.png)
![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)

![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![4-methyl-2-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}methyl)-1H-benzimidazole](/img/structure/B5653596.png)
![2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5653624.png)